N-(2-ethoxyethyl)-4-methylaniline

Description

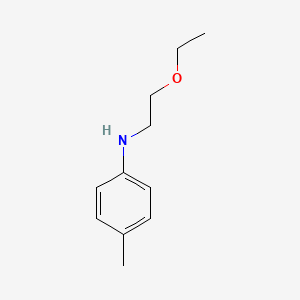

N-(2-Ethoxyethyl)-4-methylaniline is a secondary amine derivative of 4-methylaniline (p-toluidine) featuring a 2-ethoxyethyl substituent on the nitrogen atom. The 2-ethoxyethyl group imparts moderate lipophilicity and flexibility, distinguishing it from bulkier or more polar derivatives.

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

N-(2-ethoxyethyl)-4-methylaniline |

InChI |

InChI=1S/C11H17NO/c1-3-13-9-8-12-11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 |

InChI Key |

ODZIZPZRSGOGOG-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCNC1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyethyl)-4-methylaniline typically involves the reaction of 4-methylaniline with 2-ethoxyethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyethyl)-4-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The ethoxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are usually performed in anhydrous solvents.

Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Oxidation: Quinones or nitroso derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(2-ethoxyethyl)-4-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers and as a stabilizer in certain chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyethyl)-4-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Substituent Effects

- N-(Adamantan-1-ylmethyl)-4-methylaniline (Compound 13) : Incorporates a rigid adamantane group, significantly increasing steric hindrance compared to the flexible 2-ethoxyethyl chain. This bulkiness reduces reactivity in further substitutions but enhances stability in drug delivery systems .

- The 2-methoxyethyl substituent is structurally similar but less lipophilic than 2-ethoxyethyl due to the shorter alkyl chain .

- N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline: Contains aromatic ether linkages, which may improve π-π stacking interactions in supramolecular chemistry. The ethoxyethyl chain here is part of a larger conjugated system, contrasting with the simpler aliphatic chain in the target compound .

Key Electronic Trends :

Insights :

- The Chan-Lam reaction (used for adamantane derivatives) offers moderate yields (35–74%) and requires palladium catalysts, making it costlier than acid-catalyzed condensations .

- Amide derivatives (e.g., COVID-19 inhibitors) achieve higher yields (up to 84%) under reflux conditions, suggesting that similar methods could apply to N-(2-ethoxyethyl)-4-methylaniline .

Physicochemical Properties

Notes:

Pharmacological Potential

- Anticancer Agents : DFT studies on pyrrole-based 4-methylaniline derivatives highlight strong binding to prostate cancer targets . The ethoxyethyl group may enhance blood-brain barrier penetration compared to polar analogs.

- COVID-19 Inhibitors : Sulfonamide derivatives of 4-methylaniline exhibit moderate antiviral activity, implying that the target compound could be modified for similar applications .

Coordination Chemistry

Schiff base complexes with 4-methylaniline ligands (e.g., Co(II), Ni(II)) demonstrate catalytic and antimicrobial properties . The ethoxyethyl group’s flexibility may improve metal ion chelation efficiency compared to rigid frameworks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.